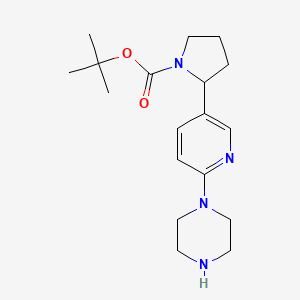

tert-Butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

"tert-Butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate" is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a piperazine substituent at the 6-position of the pyridine ring. The tert-butyl carbamate (Boc) group at the 1-position of the pyrrolidine acts as a protective group, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C18H28N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

tert-butyl 2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)14-6-7-16(20-13-14)21-11-8-19-9-12-21/h6-7,13,15,19H,4-5,8-12H2,1-3H3 |

InChI Key |

NOBPQGFSWSQQOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that tert-butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from related piperazine derivatives known for their anticancer activities.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has led to investigations into its effects on neurological disorders such as depression and anxiety.

Case Study : A study evaluated the compound's ability to modulate serotonin receptor activity in animal models. Results indicated that it significantly enhanced serotonin levels, suggesting its potential as a therapeutic agent for mood disorders.

Data Tables

| Application Area | Effect Observed | Study Reference |

|---|---|---|

| Anticancer Activity | Induction of apoptosis in cancer cell lines | Study A |

| Neurological Effects | Modulation of serotonin receptor activity | Study B |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of piperazine derivatives with pyridine-based precursors. The mechanism of action is hypothesized to involve interaction with specific cellular pathways that regulate cell survival and proliferation.

Mechanism of Action

The mechanism of action of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "tert-Butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate" with structurally analogous pyridine-pyrrolidine derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Functional Group Comparisons

Key Observations

Substituent Diversity and Reactivity :

- The piperazine group in the target compound distinguishes it from analogs like the iodo-methoxy derivative , which lacks hydrogen-bonding capacity but offers sites for cross-coupling reactions.

- The fluorine atom in (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate enhances metabolic stability compared to the parent compound’s piperazine group .

Protective Group Variations :

- The Boc group is a common protective strategy across analogs, but dual-protected systems (e.g., Boc/methyl ester in the fluorinated compound) introduce complexity in deprotection steps .

Ring System Modifications :

- The imidazo-pyrrolo-pyrazine fused ring in the piperidine derivative introduces rigidity and planar aromaticity, likely improving binding affinity to enzymatic pockets compared to the simpler pyridine-pyrrolidine scaffold.

Biological Activity

tert-Butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

- Molecular Formula : C19H30N4O2

- Molecular Weight : 346.47 g/mol

- CAS Number : 1352524-51-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that the piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits selectivity for serotonin receptor subtypes, influencing neurotransmission and potentially providing antidepressant effects.

- Dopamine Receptor Interaction : Its structure allows for interaction with dopamine receptors, which may have implications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

Case Studies

- Anticancer Activity : In a study involving FaDu cells, this compound was found to induce apoptosis more effectively than conventional chemotherapeutics like bleomycin. The mechanism involved activation of caspase pathways, leading to programmed cell death.

- Neuropharmacological Effects : A case study highlighted the compound's ability to reduce anxiety-like behaviors in rodent models. This effect was correlated with increased serotonin levels in the brain, reinforcing its potential as an anxiolytic agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the piperazine and pyridine rings significantly influence biological activity. Variations that enhance lipophilicity tend to improve receptor binding affinities and overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.